Amino-PEG3-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Related Compounds
2-(2-Aminoethoxy)ethan-1-amine (DA1)
Compound Description: 2-(2-Aminoethoxy)ethan-1-amine, also known as DA1, serves as a macrochain extender in synthesizing polyurethane urea (PUU) []. This compound contributes to the material's flexibility, with resulting PUUs exhibiting a tensile strength range of 0.74–2.21 MPa and a relative elongation at break of 27.4–1003% [].
Compound Description: Similar to DA1, 3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propane-1-amine (DA3) functions as a macrochain extender in PUU synthesis []. Its incorporation influences the thermal properties of the resulting PUUs, leading to a glass transition temperature range of -20.04 °C to -33.96 °C [].
Compound Description: This research investigates composite materials comprised of PUU, synthesized using macrochain extenders DA1 and DA3, and incorporating 1 wt.% of ifosfamide (IFO) []. These composites are being explored for potential medical applications due to their ability to control the release of the anticancer drug IFO [].
Compound Description: This compound is a building block for donor-acceptor copolymers investigated for their potential in flexible large-area electronics due to their high electrical conductivity and thermoelectric power factor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AP-18 is a channel blocker which reversibly inhibits TRPA1 (IC50s = 3.1 and 4.5 µM, human and mouse, respectively). It has minimal effect on TRPV1-4 or TRPM8.1 AP-18 has been used to study TRPA1 signaling in mice and rats as well as in vitro. AP-18 is a channel blocker which reversibly inhibits TRPA1 (IC50 = 3.1 and 4.5 µM, human and mouse, respectively). AP-18 inhibited cholinergic twitch responses evoked by electrical field stimulation of cholinergic nerves as well as contractions in response to acetylcholine and histamine in the guinea pig small intestine. AP-18 (30 µmol/l) blocked spontaneous contractions of longitudinal strips of human jejunum.
AP1867, also known as dTAG acid, is a precursor for the dTAG system which pairs a novel degrader of FKBP12(F36V) with expression of FKBP12(F36V) in-frame with a protein of interest. It shows superior antiproliferative effect of pan-BET bromodomain degradation over selective BRD4 degradation. AP1867 characterizes immediate effects of KRAS(G12V) loss on proteomic signaling, and demonstrates rapid degradation in vivo.
Rimiducid is a lipid-permeable tacrolimus analogue and a protein dimerizer. It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of the immune cell activity and function. When administered via chemically-inducible dimerization (CID) technologies, rimiducid binds to switch proteins and dimerizes them, triggering downstream signaling cascade. The combination use of rimiducid with immunotherapies for enhanced therapeutic effectiveness is currently under investigation. Rimiducid is a lipid-permeable tacrolimus analogue with homodimerizing activity. Dimerizer drug AP1903 homodimerizes an analogue of human protein FKBP12 (Fv) which contains a single acid substitution (Phe36Val) so that AP1903 binds to wild-type FKBP12 with 1000-fold lower affinity. This agent is used to homodimerize the Fv-containing drug-binding domains of genetically engineered receptors such as the iCD40 receptor of the autologous dendritic cell vaccine BP-GMAX-CD1, resulting in receptor activation.
AP-22161 selectively binds to the Src SH2 domain by targeting a cysteine residue within the highly conserved phosphotyrosine-binding pocket. AP-22161 compound can selectively inhibit Src SH2 binding can be used to inhibit osteoclast resorption. Furthermore, AP22161 has the potential to be further developed for treating osteoporosis.